![molecular formula C9H13N3O B2949972 N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide CAS No. 2005218-55-1](/img/structure/B2949972.png)
N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide, also known as MIBE, is a small molecule that has been identified as a potential therapeutic agent for a variety of diseases. MIBE has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties.
Mecanismo De Acción
N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide exerts its effects through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cancer, and apoptosis. This compound inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It can also inhibit the activation of NF-κB and the expression of genes involved in inflammation and cancer. In addition, this compound can induce apoptosis in cancer cells and protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It can have off-target effects and may not be specific to its target. Additionally, the optimal dosage and duration of treatment for this compound have not been established.
Direcciones Futuras
There are several future directions for the research on N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide. One area of research is the development of more specific and potent inhibitors of the NF-κB signaling pathway. Another area of research is the investigation of the potential of this compound as a therapeutic agent for various diseases such as inflammatory bowel disease, Alzheimer's disease, and Parkinson's disease. Additionally, the optimal dosage and duration of treatment for this compound need to be established in order to maximize its therapeutic potential.
Métodos De Síntesis
N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide can be synthesized through a multi-step process starting with the reaction of 1-methylimidazole with acryloyl chloride to form 1-(acryloyl)-1-methylimidazole. This intermediate is then reacted with 2-bromoethylamine hydrobromide to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[2-(1-Methylimidazol-4-yl)ethyl]prop-2-enamide has been extensively studied in various scientific research applications. One of the major areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
This compound has also been shown to have anti-cancer properties. It can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been studied for its neuroprotective effects. It can protect neurons from oxidative stress and prevent neuronal cell death.
Propiedades
IUPAC Name |
N-[2-(1-methylimidazol-4-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-3-9(13)10-5-4-8-6-12(2)7-11-8/h3,6-7H,1,4-5H2,2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPSZSVAKPLIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2949889.png)
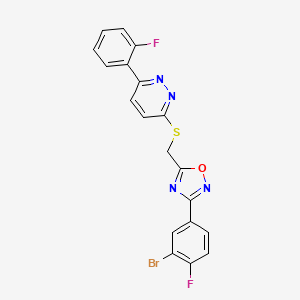
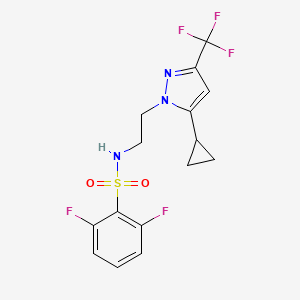

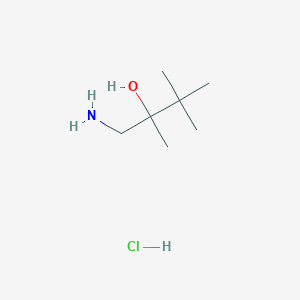
![N-Methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-ynamide](/img/structure/B2949897.png)
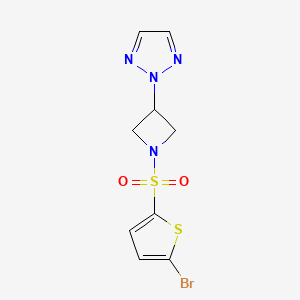
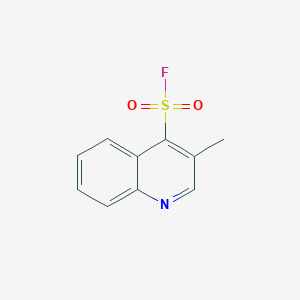
![N-(3-methoxyphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949902.png)
![ethyl 3,5-dimethyl-1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-pyrazole-4-carboxylate](/img/structure/B2949905.png)
![N1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N4-(4-chlorophenyl)piperazine-1,4-dicarboxamide](/img/structure/B2949906.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2949909.png)
![ethyl 4-(3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate](/img/no-structure.png)